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The withdrawal of the once-popular analgesic co-proxamol, a combination of

dextropropoxyphene and paracetamol, from the UK market in 2005, and subsequently in other

countries, was primarily driven by concerns over its risk of fatal overdose. This decision,

however, triggered a cascade of economic consequences, from shifts in prescribing patterns

and direct drug costs to significant public health impacts. This guide provides a comprehensive

comparison of the economic landscape before and after the withdrawal, evaluating the

performance of alternative pain management strategies and detailing the methodologies

behind the key data.

A Shift in the Analgesic Market: Economic and
Clinical Consequences
The removal of co-proxamol led to a significant and immediate alteration in the prescribing

habits of clinicians. Studies analyzing prescribing data from England and Wales have

demonstrated a steep decline in co-proxamol prescriptions following the withdrawal

announcement. This was accompanied by a notable increase in the prescription of other

analgesics, particularly co-codamol, paracetamol, co-dydramol, and codeine.[1][2]

From a public health perspective, the withdrawal has been widely hailed as a success. A time

series analysis in England and Wales revealed a substantial reduction in deaths from suicide

and accidental poisoning involving co-proxamol.[1][3] One study estimated that the withdrawal

was associated with approximately 350 fewer suicides in the UK.[4] Crucially, this reduction in
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co-proxamol-related deaths did not lead to a compensatory increase in fatalities from other

analgesics, suggesting a net public health benefit.[1]

However, the economic implications are more nuanced. While the withdrawal aimed to reduce

the societal costs associated with overdose and suicide, it also led to a significant increase in

the cost of co-proxamol for the small number of patients who continued to receive it on a

"named patient" basis. As an unlicensed 'special,' the price of co-proxamol surged, with

reports of it costing up to 50 times more than paracetamol.[5] NHS documents have highlighted

the poor value for money that co-proxamol represents as an unlicensed medicine.[6]

Comparative Cost Analysis of Analgesics
The direct cost of analgesics is a key consideration for healthcare providers. The withdrawal of

co-proxamol highlighted the significant cost disparity between it and its alternatives.
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Analgesic Formulation

Average Cost
per 100
tablets/capsul
es (pre-
withdrawal,
where
applicable)

Average Cost
per 100
tablets/capsul
es (post-
withdrawal, as
unlicensed
special)

Key
Alternatives'
Average Cost
per 100
tablets/capsul
es

Co-proxamol

32.5mg

dextropropoxyph

ene / 325mg

paracetamol

Varies by brand £55 - £385+[6] -

Paracetamol 500mg ~£1-£2 - ~£1-£2

Co-codamol

8/500mg,

15/500mg,

30/500mg

Varies by

strength
- ~£2-£5

Codeine

Phosphate
30mg Varies - ~£3-£6

Ibuprofen 200mg, 400mg
Varies by

strength
- ~£2-£4

Naproxen 250mg, 500mg
Varies by

strength
- ~£3-£7

Note: Costs are indicative and can vary based on manufacturer, dosage, and over-the-counter

versus prescription status. The post-withdrawal cost of co-proxamol is particularly variable as

an unlicensed special.

The significant increase in the cost of co-proxamol post-withdrawal underscores the economic

incentive for switching to licensed, more cost-effective alternatives for the vast majority of

patients. NHS England has actively encouraged the deprescribing of co-proxamol, citing its

poor value for money and the availability of safer, cheaper alternatives.[7]

Methodologies for Assessing Economic Impact
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The economic impact of co-proxamol's withdrawal has been evaluated using several

methodologies:

Interrupted Time Series Analysis: This has been a primary method for assessing the impact

of the withdrawal on prescribing patterns and mortality rates.[1][8] This quasi-experimental

design involves observing a dependent variable (e.g., number of prescriptions, suicide rates)

over a period of time before and after an intervention (the withdrawal). By analyzing the

trends, researchers can estimate the effect of the intervention while controlling for pre-

existing trends.

Cost-Minimization Analysis: While no formal, large-scale cost-minimization analyses have

been published, the direct cost comparisons of co-proxamol and its alternatives strongly

suggest that for patients where clinical effectiveness is considered equivalent, switching to

alternatives like paracetamol or co-codamol results in significant cost savings for the

healthcare system.[6]

Budget Impact Analysis: NHS internal reports and communications from Clinical

Commissioning Groups (CCGs) have effectively conducted informal budget impact analyses

by highlighting the increased expenditure on co-proxamol as an unlicensed special and the

potential cost savings from switching patients to other analgesics.[6]

Signaling Pathways of Co-proxamol and its
Alternatives
Understanding the mechanism of action of co-proxamol and its alternatives is crucial for

clinical decision-making when selecting an appropriate analgesic.
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Caption: Mechanism of action of Co-proxamol.

Co-proxamol's analgesic effect is a result of the combined action of its two components.

Dextropropoxyphene is a weak opioid agonist that binds to μ-opioid receptors in the central

nervous system, leading to the activation of descending inhibitory pain pathways.[9][10][11]

Paracetamol's exact mechanism is not fully understood, but it is believed to inhibit

cyclooxygenase (COX) enzymes in the central nervous system, thereby reducing prostaglandin

synthesis and decreasing the sensitization of pain receptors.

Alternative Analgesics Molecular Targets
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Caption: Mechanisms of action of alternative analgesics.
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The primary alternatives to co-proxamol fall into two main categories. Weak opioids, such as

codeine (often in combination with paracetamol as co-codamol), also act as agonists at μ-

opioid receptors.[9][11] Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and

naproxen primarily exert their analgesic and anti-inflammatory effects by inhibiting COX-1 and

COX-2 enzymes in both the central and peripheral nervous systems, thus reducing the

production of prostaglandins that mediate pain and inflammation.[12][13]

Experimental Workflow for Evaluating Drug
Withdrawal Impact
A robust evaluation of the economic and public health impact of a drug withdrawal requires a

multi-faceted approach.
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Click to download full resolution via product page

Caption: Workflow for assessing drug withdrawal impact.

This workflow outlines the key stages in a comprehensive evaluation. It begins with the

collection of relevant data before and after the withdrawal. Statistical methods like interrupted

time series analysis are then employed to assess the impact on prescribing and health

outcomes. This is followed by a detailed cost analysis and, ideally, the development of

pharmacoeconomic models to determine cost-effectiveness and budget impact. The final stage

involves translating these findings into actionable policy and clinical guidance.

Conclusion
The withdrawal of co-proxamol serves as a compelling case study in the multifaceted

economic and public health impacts of regulatory drug decisions. While the primary driver was

safety, the economic consequences have been significant, with a clear shift towards more cost-

effective and safer alternatives for the majority of patients. The substantial increase in the cost

of co-proxamol as an unlicensed special has further solidified the economic argument for its

discontinuation in routine practice. Future research should focus on more formal and

comprehensive pharmacoeconomic analyses to fully quantify the long-term economic benefits

of this public health intervention, considering both the direct cost savings and the indirect

societal gains from reduced mortality and morbidity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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